3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline
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Overview
Description
3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline is an organic compound that features a fluorine atom, a tetrahydro-2H-pyran ring, and an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline typically involves the introduction of the fluorine atom and the tetrahydro-2H-pyran ring onto an aniline backbone. One common method involves the nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the aromatic ring. The tetrahydro-2H-pyran ring can be added through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various amines.
Scientific Research Applications
3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The fluorine atom and the tetrahydro-2H-pyran ring contribute to the compound’s binding affinity and specificity, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(tetrahydro-2H-pyran-4-yl)aniline
- 3-Bromo-5-(tetrahydro-2H-pyran-4-yl)aniline
- 3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)phenol
Uniqueness
3-Fluoro-5-(tetrahydro-2H-pyran-4-yl)aniline is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, or phenol analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C11H14FNO |
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Molecular Weight |
195.23 g/mol |
IUPAC Name |
3-fluoro-5-(oxan-4-yl)aniline |
InChI |
InChI=1S/C11H14FNO/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8H,1-4,13H2 |
InChI Key |
TZSWOHAFSPRLAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CC(=CC(=C2)F)N |
Origin of Product |
United States |
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